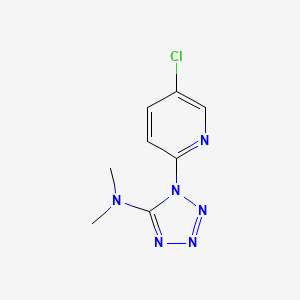

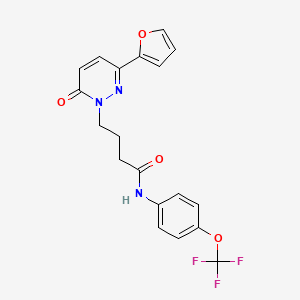

![molecular formula C11H19NO3 B2492906 乙酸2-[(二甲胺)甲亚甲基]-4-甲基-3-氧代戊酸酯 CAS No. 116344-09-3](/img/structure/B2492906.png)

乙酸2-[(二甲胺)甲亚甲基]-4-甲基-3-氧代戊酸酯

描述

Synthesis Analysis

The compound is synthesized through a reaction involving acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA), leading to the formation of various intermediates and derivatives useful in the construction of heterocyclic compounds (Zupančič, Svete, & Stanovnik, 2009). This synthesis pathway is pivotal for the generation of substituted pyrimidines and other heteroaromatic systems, showcasing the versatility of the compound in organic synthesis.

Molecular Structure Analysis

Crystallographic studies have been conducted on related compounds to understand their molecular structure, showcasing intermolecular and intramolecular hydrogen bonding interactions. These studies are crucial for understanding the spatial arrangement and potential reactivity of the compound (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013). Such detailed molecular structure analysis aids in predicting the behavior of the compound in various chemical reactions.

Chemical Reactions and Properties

Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate participates in a wide array of chemical reactions, leading to the synthesis of heterocyclic compounds. These reactions include transformations with guanidine hydrochloride, ammonia, primary amines, hydrazine, and hydroxylamine to form diverse heterocyclic structures (Zupančič, Svete, & Stanovnik, 2009). The ability to undergo various reactions underscores its utility in synthetic chemistry, particularly in the construction of complex molecular architectures.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are integral to understanding their behavior under different conditions. While specific data on Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate itself might be sparse, related compounds have been studied for their crystallographic data, providing insight into their stability, morphology, and intermolecular interactions (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).

科学研究应用

合成和心力活性:乙酸2-[(二甲氨基)甲亚甲基]-4-甲基-3-氧代戊酸乙酯已被用于合成新型嘧啶衍生物,这些衍生物在豚鼠中评估了其心力活性,将其效果与米力农进行了比较。研究表明,该化合物可能对内源性腺苷对心脏的负面影响产生拮抗作用,并暗示了结构与肌力活性之间的关系 (Dorigo et al., 1996)。

抗癌活性和药代动力学:另一项研究考察了脂溶性和肿瘤药代动力学对一系列与乙酸2-[(二甲氨基)甲亚甲基]-4-甲基-3-氧代戊酸乙酯相关的化合物的抗肿瘤活性的影响。该研究突出了血浆和肿瘤药代动力学之间的分歧及其与药物脂溶性的关系,暗示了甲基基团对肿瘤组织滞留的显著贡献 (Lukka et al., 2012)。

抗溃疡特性:该化合物还被用于合成一种新的H+/K(+)-ATP酶抑制剂,具有对胃溃疡病变的粘膜保护活性,展示了其作为比西米替丁等传统治疗更有效的抗溃疡药物的潜力 (Terashima et al., 1995)。

潜在的中枢神经系统药物:包括乙酸2-[(二甲氨基)甲亚甲基]-4-甲基-3-氧代戊酸乙酯在内的一系列化合物被合成并评估为潜在的中枢神经系统药物,突出了该系列中特定化合物的显著生物活性 (Lemke et al., 1978)。

抗血栓作用:该化合物是一项研究的一部分,探讨了MCI-9042的抗血栓作用,展示了其作为一种新型抗血栓药物具有S2-5-羟色胺受体拮抗作用的潜力 (Hara et al., 1991)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

ethyl (2Z)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-6-15-11(14)9(7-12(4)5)10(13)8(2)3/h7-8H,6H2,1-5H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBOLBPJYXIAK-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)